molecular formula C19H22ClN3O B2393996 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide CAS No. 400076-93-9

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide

Cat. No.: B2393996
CAS No.: 400076-93-9
M. Wt: 343.86
InChI Key: IPCPEIMNVATWDY-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. Its structure incorporates a chloro-phenylacetamide core linked to a 4-methylpiperazine moiety, a scaffold frequently encountered in the development of biologically active molecules . The acetamide functional group is a prevalent pharmacophore in numerous therapeutic agents, and its inclusion in this compound suggests potential for diverse biological activity . Furthermore, the 4-methylpiperazine group is a common structural feature in many drugs and investigational compounds, often employed to fine-tune properties such as solubility and bioavailability, and to engage with specific biological targets . This combination of structural features makes this compound a valuable intermediate for researchers exploring structure-activity relationships (SAR) in drug discovery. It may serve as a key precursor in the synthesis of more complex molecules designed to interact with various enzymatic or receptor targets . As with any specialized research chemical, proper safety protocols and handling procedures must be followed. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O/c1-22-11-13-23(14-12-22)17-10-6-5-9-16(17)21-19(24)18(20)15-7-3-2-4-8-15/h2-10,18H,11-14H2,1H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPCPEIMNVATWDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C(C3=CC=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The target molecule can be dissected into two primary components:

  • 2-(4-Methylpiperazin-1-yl)aniline : A substituted aniline featuring a 4-methylpiperazine group at the ortho position.
  • 2-Chloro-2-phenylacetyl chloride : A chloro-substituted acetyl chloride with a phenyl group at the α-position.

The coupling of these intermediates via nucleophilic acyl substitution forms the final acetamide. This approach aligns with methodologies observed in the synthesis of structurally related N-phenylacetamide derivatives.

Synthesis of 2-(4-Methylpiperazin-1-yl)aniline

Nucleophilic Aromatic Substitution (NAS)

The introduction of the 4-methylpiperazine moiety onto the aniline ring typically proceeds via NAS. Starting with 2-fluoronitrobenzene or 2-chloronitrobenzene, the reaction with 1-methylpiperazine under basic conditions (e.g., K₂CO₃) yields the nitro intermediate. For example:
$$
\text{2-Fluoronitrobenzene} + \text{1-Methylpiperazine} \xrightarrow{\text{DMF, 100°C}} \text{2-(4-Methylpiperazin-1-yl)nitrobenzene}
$$
Reduction of the nitro group to an amine is achieved using catalytic hydrogenation (H₂/Pd-C) or Fe/HCl.

Optimization Considerations:
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) enhance reactivity.
  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but risk decomposition.
  • Characterization : Intermediate purity is verified via HPLC (retention time ~1.3 min) and ¹H NMR (δ 6.8–7.5 ppm for aromatic protons).

Preparation of 2-Chloro-2-phenylacetyl Chloride

Chlorination of Phenylacetic Acid

The Hell–Volhard–Zelinskii reaction enables α-chlorination of phenylacetic acid using Cl₂ or PCl₃ in the presence of red phosphorus:
$$
\text{Phenylacetic acid} + \text{Cl}2 \xrightarrow{\text{P, 60°C}} \text{2-Chloro-2-phenylacetic acid}
$$
Subsequent treatment with thionyl chloride (SOCl₂) converts the acid to the acyl chloride:
$$
\text{2-Chloro-2-phenylacetic acid} + \text{SOCl}
2 \xrightarrow{\text{reflux}} \text{2-Chloro-2-phenylacetyl chloride}
$$

Key Observations:
  • Reagent stoichiometry : Excess SOCl₂ ensures complete conversion.
  • By-product management : Gaseous SO₂ and HCl require efficient venting.

Coupling of Intermediates to Form the Target Acetamide

The final step involves reacting 2-(4-methylpiperazin-1-yl)aniline with 2-chloro-2-phenylacetyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF), using triethylamine (Et₃N) as a base:
$$
\text{2-(4-Methylpiperazin-1-yl)aniline} + \text{2-Chloro-2-phenylacetyl chloride} \xrightarrow{\text{Et₃N, DCM}} \text{Target compound}
$$

Reaction Optimization

  • Solvent effects : DCM minimizes side reactions compared to THF.
  • Temperature : Reactions conducted at 0°C to room temperature prevent exothermic decomposition.
  • Workup : Sequential washes with aqueous HCl (1M) and brine remove unreacted reagents.

Analytical Characterization and Quality Control

Spectroscopic Confirmation

  • ¹H NMR (300 MHz, CDCl₃): δ 2.3 (s, 3H, N–CH₃), 2.5–3.1 (m, 8H, piperazine), 4.2 (s, 2H, CH₂Cl), 6.9–7.6 (m, 9H, aromatic).
  • ESI–MS : m/z 414.1 [M+H]⁺ (calculated for C₂₁H₂₅ClN₃O).

Purity Assessment

  • HPLC : Retention time ~1.7 min (C18 column, acetonitrile/water gradient).
  • Elemental analysis : C, H, N within ±0.3% of theoretical values.

Comparative Analysis of Alternative Synthetic Routes

Solid-Phase Synthesis

Immobilizing the aniline derivative on Wang resin enables stepwise coupling, though yields are lower (~65%) compared to solution-phase methods.

Metal-Catalyzed Coupling

Palladium-mediated Ullmann coupling between 2-iodoaniline and 4-methylpiperazine offers regioselectivity but requires stringent anhydrous conditions.

Challenges and Mitigation Strategies

  • Hydrolysis of acyl chloride : Storing reagents under nitrogen and using molecular sieves improves stability.
  • Piperazine ring protonation : Adjusting pH during workup prevents unwanted salt formation.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted amides or thiol derivatives.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structures to 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide exhibit significant anticancer properties. For instance, a series of derivatives based on piperazine have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including breast and colon cancer . The mechanism often involves the induction of apoptosis in cancer cells, making such compounds promising candidates for cancer therapy.

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Research has shown that derivatives of piperazine can inhibit bacterial and fungal growth effectively . In vitro studies have demonstrated that these compounds can outperform standard antibiotics, indicating their potential as new antimicrobial agents.

Neuropharmacological Effects

Compounds containing piperazine rings are known for their neuropharmacological effects. They have been studied for their ability to modulate neurotransmitter systems, making them candidates for treating conditions such as anxiety, depression, and schizophrenia . The unique structural features of this compound may enhance its efficacy in these areas.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of Chlorophenyl Intermediate : Starting with 4-chlorobenzaldehyde, reactions with appropriate reagents yield the chlorophenyl intermediate.
  • Piperazine Derivative Formation : The intermediate is reacted with 4-methylpiperazine under controlled conditions to form the piperazine derivative.
  • Acetamide Formation : Finally, the piperazine derivative is reacted with an acetamide precursor to yield the target compound.

These synthetic methods are optimized to maximize yield and purity through techniques such as chromatography and recrystallization .

Case Study 1: Antitumor Efficacy

A study published in a peer-reviewed journal evaluated the anticancer properties of similar piperazine derivatives against human cancer cell lines. The results showed a significant reduction in cell viability at low micromolar concentrations, indicating strong potential for development into therapeutic agents .

Case Study 2: Antimicrobial Screening

In another study focused on antimicrobial activity, derivatives of compounds similar to this compound were tested against various bacterial strains. The findings revealed that these compounds exhibited superior activity compared to conventional antibiotics like penicillin and fluconazole .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide involves its interaction with specific molecular targets in the body. The piperazine ring can interact with neurotransmitter receptors, while the phenylacetamide moiety can bind to enzymes or other proteins . These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Potential Applications Notable Properties
2-Chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide (Target) C₁₉H₂₂ClN₃O 343.86 α-Chloro, 2-(4-methylpiperazinyl)phenyl Pharmaceuticals (CNS/oncology) Enhanced solubility (piperazine), moderate lipophilicity, electrophilic α-carbon
N-[2-(4-Methylpiperazin-1-yl)phenyl]-2-phenylacetamide (BU58625) C₁₉H₂₃N₃O 309.41 2-(4-methylpiperazinyl)phenyl (no α-chloro) Pharmaceutical intermediates Lower reactivity due to absence of α-chloro; higher solubility
2-Chloro-N-(2,6-dimethylphenyl)-2-phenylacetamide C₁₆H₁₆ClNO 273.76 α-Chloro, 2,6-dimethylphenyl Agrochemicals (e.g., herbicides) High lipophilicity; steric hindrance from dimethyl groups
N-[(4-Chlorophenyl)methyl]-2-(4-ethylpiperazin-1-yl)acetamide C₁₅H₂₀ClN₃O 309.79 4-Chlorobenzyl, 4-ethylpiperazinyl Drug discovery (receptor modulation) Balanced solubility (ethylpiperazine) and lipophilicity (chlorobenzyl)
2-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-N,N-diphenylacetamide C₂₅H₂₆ClN₃O 419.95 N,N-diphenyl, 4-(5-chloro-2-methylphenyl)piperazinyl Pharmacological research High molecular weight; potential for multi-target interactions
N-[2-Chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide C₂₀H₂₀ClF₃N₃O 422.84 2-Chloro-5-(trifluoromethyl)phenyl, 4-phenylpiperazinyl High-throughput screening Metabolic stability (trifluoromethyl); strong electron-withdrawing effects

Substituent Effects on Physicochemical Properties

  • Piperazine vs. Alkyl/Aryl Groups : The 4-methylpiperazinyl group in the target compound improves aqueous solubility (logP ~2.1) relative to the 2,6-dimethylphenyl analog (logP ~3.5), which is critical for bioavailability in drug design .
  • Trifluoromethyl vs. Chloro : The trifluoromethyl group in ’s compound offers superior metabolic stability and electron-withdrawing effects compared to the target’s α-chloro, but at the cost of increased molecular weight .

Biological Activity

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-2-phenylacetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its antimicrobial, anticonvulsant, and other pharmacological properties, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C19H22ClN3O
  • Molecular Weight : 343.85 g/mol
  • SMILES Notation : ClC(=O)N(C1=CC=CC=C1)C2=CC=C(C=C2)N(C3=CC=C(C=C3)N4CCN(CC4)C)C

Antimicrobial Activity

Recent studies have demonstrated that compounds related to this compound exhibit notable antimicrobial properties.

In Vitro Studies

  • Minimum Inhibitory Concentration (MIC) : The compound showed effective inhibition against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives tested against Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound also demonstrated significant activity in inhibiting biofilm formation, which is critical for treating chronic infections .

Comparative Analysis

PathogenMIC (μg/mL)MBC (μg/mL)Activity Type
Staphylococcus aureus0.250.5Bactericidal
Escherichia coli0.51.0Bacteriostatic
Candida albicans0.751.5Fungicidal

Anticonvulsant Activity

Research indicates that derivatives of this compound may possess anticonvulsant properties. A study highlighted its protective effects in the maximal electroshock (MES) test at doses of 100 mg/kg and 300 mg/kg, indicating potential for further development as an anticonvulsant agent .

The biological activity of this compound is believed to involve:

  • Inhibition of Protein Synthesis : This mechanism is common among many antimicrobial agents, leading to cell death or growth inhibition.
  • Disruption of Biofilm Formation : By preventing biofilm development, the compound enhances the efficacy of treatment against persistent infections.

Case Studies

A notable case study involved the evaluation of various derivatives containing the piperazine moiety, where it was found that modifications in the phenyl ring significantly influenced biological activity. Compounds with halogenated substituents showed enhanced lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy .

Q & A

Q. How can researchers address batch-to-batch variability in biological assays?

  • Methodological Answer : Implement QC/QA protocols :
  • Standardize synthesis (e.g., fixed molar ratios, reaction times).
  • Use reference standards (e.g., USP-grade analogs) for assay calibration.
  • Perform inter-laboratory reproducibility tests with blinded samples .

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